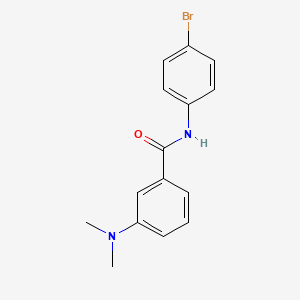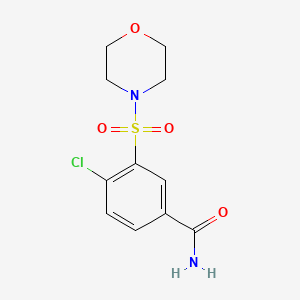
N-(4-bromophenyl)-3-(dimethylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-3-(dimethylamino)benzamide is an organic compound with the molecular formula C15H15BrN2O It is a derivative of benzamide, where the benzamide core is substituted with a bromophenyl group at the nitrogen atom and a dimethylamino group at the meta position of the benzamide ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-(dimethylamino)benzamide typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromoaniline, is reacted with an appropriate acylating agent, such as benzoyl chloride, under basic conditions to form N-(4-bromophenyl)benzamide.
Introduction of the Dimethylamino Group: The intermediate N-(4-bromophenyl)benzamide is then subjected to a nucleophilic substitution reaction with dimethylamine. This reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide, to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(4-bromophenyl)-3-(dimethylamino)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxyl or amino derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
N-(4-bromophenyl)-3-(dimethylamino)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of N-(4-bromophenyl)-3-(dimethylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the dimethylamino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N-(4-bromophenyl)-4-(dimethylamino)benzamide: Similar structure but with the dimethylamino group at the para position.
N-(4-bromophenyl)benzamide: Lacks the dimethylamino group.
4-bromo-N-(4-fluorophenyl)benzamide: Contains a fluorophenyl group instead of a dimethylamino group.
Uniqueness
N-(4-bromophenyl)-3-(dimethylamino)benzamide is unique due to the specific positioning of the dimethylamino group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique structure makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
N-(4-bromophenyl)-3-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c1-18(2)14-5-3-4-11(10-14)15(19)17-13-8-6-12(16)7-9-13/h3-10H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPZBAZICYRQJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methyl-4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5612223.png)
![2-bromo-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B5612225.png)

![N-ethyl-5-{[3-(phenoxymethyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5612235.png)
![2-[4-Amino-5-(2-benzoyloxyethyl)-1,2,4-triazol-3-yl]ethyl benzoate](/img/structure/B5612239.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B5612248.png)
![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide dihydrochloride](/img/structure/B5612254.png)
![6-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1H-indole](/img/structure/B5612260.png)
![2-methylpropyl N-[(3,4,5-trimethoxyphenyl)methyl]carbamate](/img/structure/B5612265.png)
![1-[(2-METHYLPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE](/img/structure/B5612280.png)
![1-cyclohexyl-3-(cyclopropylmethyl)-N-[2-(1H-imidazol-1-yl)ethyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5612283.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-(4-methoxybenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5612291.png)

